molecular formula C13H10N4O2S B4446457 5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4446457
M. Wt: 286.31 g/mol
InChI Key: ASQMPQJCKUIFQQ-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base . The reaction is often carried out under reflux conditions with methanol sodium in butanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-a]pyrimidine derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific thiazolo[3,2-a]pyrimidine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Biological Activity

5-Oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with a pyridine moiety, characterized by functional groups such as 5-oxo and carboxamide . Its molecular formula is C13H10N4O2SC_{13}H_{10}N_{4}O_{2}S with a molecular weight of 286.31 g/mol .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. In vitro studies demonstrate promising results in reducing inflammation, with IC50 values indicating substantial potency against these targets .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against multidrug-resistant pathogens, making it a candidate for further exploration in treating infections .

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

  • Anti-inflammatory Treatments : Due to its COX inhibition, it may be beneficial in developing anti-inflammatory drugs.
  • Anticancer Potential : The compound's ability to modulate biological pathways could have implications in cancer therapy, particularly in targeting specific cancer cell lines .
  • Antimicrobial Development : Its activity against resistant strains highlights its potential role in combating antibiotic resistance .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
5-Oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamideStructureDifferent pyridine substitution at position 4COX inhibition
7-Methylthio-5H-[1,3]thiazolo[3,2-a]pyrimidine derivativesStructureExhibits antimicrobial propertiesAntimicrobial
4-Amino derivatives of thiazolo[3,2-a]pyrimidinesStructureEnhanced biological activity due to amino group presenceAnticancer

Case Studies

A recent study investigated the anticancer effects of various derivatives of thiazolo-pyrimidines on human lung adenocarcinoma (A549) cells. The results indicated that modifications in the structural framework significantly influenced cytotoxicity and selectivity towards cancerous versus non-cancerous cells .

In another study focusing on antimicrobial properties, derivatives were tested against multidrug-resistant Staphylococcus aureus strains. The findings revealed that certain modifications enhanced efficacy against resistant pathogens .

Properties

IUPAC Name

5-oxo-N-(pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(15-7-9-2-1-3-14-6-9)10-8-16-13-17(12(10)19)4-5-20-13/h1-6,8H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMPQJCKUIFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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